A Technical Guide to 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine: A Scaffold for Kinase Inhibitor Discovery
A Technical Guide to 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine: A Scaffold for Kinase Inhibitor Discovery
CAS Number: 439693-52-4
This technical guide provides an in-depth overview of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. The thieno[3,2-d]pyrimidine core is a recognized "privileged scaffold," forming the basis for a multitude of potent and selective kinase inhibitors. This document outlines the compound's physicochemical properties, a representative synthetic protocol, its biological context with data from structurally similar analogs, and detailed experimental methodologies for its evaluation.
Physicochemical and Structural Data
6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a substituted bicyclic heteroaromatic compound. The fusion of a thiophene ring to a pyrimidine ring creates a rigid structure amenable to targeted modifications for interaction with various biological targets. The chloro-substituent at the 4-position serves as a versatile chemical handle for nucleophilic substitution, allowing for the introduction of diverse functional groups to modulate activity and selectivity. The tert-butyl group at the 6-position influences the compound's steric and electronic properties, which can be critical for specific binding interactions.
| Property | Value | Source |
| CAS Number | 439693-52-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClN₂S | [1][2] |
| Molecular Weight | 226.73 g/mol | [3] |
| IUPAC Name | 6-(tert-butyl)-4-chlorothieno[3,2-d]pyrimidine | |
| Canonical SMILES | CC(C)(C)C1=CC2=C(S1)N=C(N=C2)Cl | |
| Appearance | Predicted: Crystalline solid | |
| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [3] |
Synthesis Protocol
Representative Synthesis of the 4-chloro-thieno[3,2-d]pyrimidine Core
This protocol is adapted from the synthesis of the parent compound, 4-chlorothieno[3,2-d]pyrimidine, from its corresponding thieno[3,2-d]pyrimidin-4(3H)-one.[4]
Materials:
-
3H-thieno[3,2-d]pyrimidin-4-one (or a 6-tert-butyl substituted analog)
-
Oxalyl chloride
-
Dimethylformamide (DMF)
-
Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Water (for quenching)
Procedure:
-
Cool a solution of dichloroethane (150 mL) to 0°C in an ice bath.
-
Slowly add dimethylformamide (15.4 mL, 197.13 mmol) to the cooled solvent.
-
Add oxalyl chloride (25 mL, 295.70 mmol) dropwise to the mixture. A white, gel-like substance (Vilsmeier reagent) should form.
-
Once the Vilsmeier reagent formation is complete, add 3H-thieno[3,2-d]pyrimidin-4-one (15 g, 98.57 mmol) portion-wise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 2.5 hours.
-
Allow the mixture to gradually warm to room temperature and continue stirring. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to remove the solvent.
-
Triturate the resulting residue with hexane (200 mL) to precipitate the product.
-
Filter the solid, wash with cold hexane, and dry under vacuum to afford 4-chlorothieno[3,2-d]pyrimidine as a solid.[4]
Note: The synthesis of the 6-tert-butyl substituted precursor would typically involve starting with a thiophene derivative already bearing the tert-butyl group prior to the pyrimidine ring formation.
Biological Context and Activity of Analogs
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of inhibitors for several key protein families implicated in oncology and inflammatory diseases. The 4-chloro position acts as a key point for modification to achieve desired biological activity.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Known Biological Targets
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical cascade that regulates cell growth, proliferation, and survival.[6] Its overactivation is a common feature in many cancers, making PI3K a major therapeutic target. The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent PI3K inhibitors.[6]
-
Janus Kinase 3 (JAK3): JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in cytokine signaling that governs lymphocyte function. Inhibitors of JAK3 are used in treating autoimmune diseases and B-cell lymphomas. Thieno[3,2-d]pyrimidines have been designed as potent covalent inhibitors of JAK3.[7]
-
Sirtuins (SIRT1, SIRT2, SIRT3): Sirtuins are NAD⁺-dependent deacetylases that regulate numerous cellular processes, including metabolism, inflammation, and aging. They are considered therapeutic targets for metabolic disorders, cancer, and neurodegenerative diseases. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1/2/3.[8][9]
-
Tubulin: Tubulin polymerization is essential for microtubule formation, a critical process for cell division. Compounds that disrupt microtubule dynamics are effective anticancer agents. Novel thieno[3,2-d]pyrimidine-based analogs have been developed as tubulin polymerization inhibitors.[10]
Biological Activity of Structurally Related Analogs
The following table summarizes the biological activity of various thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, highlighting the therapeutic potential of this chemical class.
| Compound Class/Example | Target(s) | Reported Activity (IC₅₀) | Reference |
| Thieno[3,2-d]pyrimidine-6-carboxamides (e.g., 11c) | SIRT1, SIRT2, SIRT3 | 3.6 nM, 2.7 nM, 4.0 nM respectively | [9] |
| Thieno[3,2-d]pyrimidine-based Covalent Inhibitors (e.g., 9g) | JAK3 | 1.8 nM | [7] |
| 2-methylthieno[3,2-d]pyrimidine Analog (DPP-21) | Tubulin | 2.4 µM (inhibition of polymerization) | [10] |
| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | Potent inhibition, specific IC₅₀ values vary by analog | [11] |
Experimental Protocols
The following are detailed, representative protocols for evaluating the biological activity of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine and its derivatives.
Caption: Workflow for Kinase Inhibitor Screening.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., JAK3, PI3K)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test Compound (6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader (Luminescence or Fluorescence)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then further dilute in kinase assay buffer. A typical concentration range would be from 100 µM to 1 pM.
-
In a 384-well plate, add the kinase enzyme to the assay buffer.
-
Add the diluted test compound to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (no enzyme or potent known inhibitor).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP) or the amount of substrate phosphorylated.
-
Read the signal (luminescence or fluorescence) on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[12]
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)[11]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)[12]
-
Test Compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells with the compound for a specified period (e.g., 72 hours).[12]
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.
Conclusion and Future Directions
6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine represents a valuable starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The established importance of the thieno[3,2-d]pyrimidine scaffold, combined with the synthetic tractability of the 4-chloro position, provides a robust platform for structure-activity relationship (SAR) studies. Future research should focus on synthesizing a library of derivatives by displacing the 4-chloro group with various amines and other nucleophiles. Screening these new compounds against a panel of kinases and cancer cell lines will be crucial to identify potent and selective lead candidates for further preclinical development.
References
- 1. 6-(tert-Butyl)-4-chlorothieno[3,2-d]pyrimidine | 439693-52-4 [sigmaaldrich.com]
- 2. 6-(tert-Butyl)-4-chlorothieno[3,2-d]pyrimidine | 439693-52-4 [sigmaaldrich.com]
- 3. 6-(tert-Butyl)-4-chlorothieno[2,3-d]pyrimidine [myskinrecipes.com]
- 4. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
